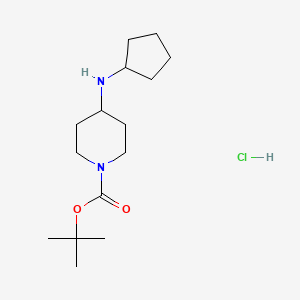![molecular formula C14H13N5 B7813767 N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B7813767.png)
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine typically involves the following steps:
Formation of 1H-[1,2,4]triazole: : The triazole ring is usually synthesized through the cyclization of hydrazine derivatives with formamide or other carbonyl-containing compounds.
Phenylation: : The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable catalyst.
Amination: : The benzene-1,3-diamine moiety is attached to the triazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: : The amino groups on the benzene ring can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: : The compound can be reduced to form different amines or amides.
Substitution: : The phenyl group or the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Oxidation: : Nitrobenzene derivatives, hydroxylated compounds.
Reduction: : Various amines, amides.
Substitution: : Substituted phenyl derivatives, triazole derivatives with different functional groups.
科学研究应用
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : It has been investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: : The compound's versatility makes it useful in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. The phenyl group and the triazole ring can form hydrogen bonds and other non-covalent interactions with biological targets, leading to various biological activities. The exact mechanism may vary depending on the specific application and the molecular environment.
相似化合物的比较
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is similar to other triazole derivatives, such as:
1,2,4-Triazole derivatives: : These compounds share the triazole ring structure but may have different substituents.
Indole derivatives: : These compounds contain an indole ring, which is structurally similar to the benzene-1,3-diamine moiety.
Quinazoline derivatives: : These compounds feature a fused triazole and quinazoline ring system, often used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the phenyl group and the triazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
3-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-11-7-4-8-12(9-11)16-14-17-13(18-19-14)10-5-2-1-3-6-10/h1-9H,15H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZQQJSMFWZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-Formylbenzoyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B7813684.png)




![1,4-Dioxaspiro[4.6]undecan-7-ol](/img/structure/B7813715.png)


![3-(5-tert-Butyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B7813739.png)
![N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B7813745.png)
![N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine](/img/structure/B7813750.png)
![N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B7813757.png)
![2,2,2-Trifluoro-N-[3-(5-hydrazino-thiophen-3-yl)phenyl]acetamide](/img/structure/B7813760.png)
![N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine](/img/structure/B7813775.png)
